molecular formula C6H11NO2 B14717920 4-Methyl-2,3-pentanedione 2-oxime CAS No. 13508-89-9

4-Methyl-2,3-pentanedione 2-oxime

Cat. No.: B14717920
CAS No.: 13508-89-9
M. Wt: 129.16 g/mol
InChI Key: SNAKZQGNQQFDCV-ALCCZGGFSA-N
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Description

4-Methyl-2,3-pentanedione 2-oxime is an organic compound with the molecular formula C6H11NO2. It is a derivative of 4-Methyl-2,3-pentanedione, where the oxime group replaces one of the carbonyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-2,3-pentanedione 2-oxime can be synthesized through the reaction of 4-Methyl-2,3-pentanedione with hydroxylamine hydrochloride (NH2OH·HCl) under acidic conditions . The reaction typically involves dissolving 4-Methyl-2,3-pentanedione in a suitable solvent, such as ethanol, and then adding hydroxylamine hydrochloride. The mixture is heated under reflux for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the oxime product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2,3-pentanedione 2-oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to amines using reducing agents like sodium borohydride.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) is a typical reducing agent used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can react with the oxime group under basic conditions.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Substituted oximes or other derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-2,3-pentanedione 2-oxime has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Methyl-2,3-pentanedione 2-oxime exerts its effects involves the interaction of the oxime group with various molecular targets. For example, in its antimicrobial activity, the oxime group can form complexes with metal ions, disrupting essential biological processes in microorganisms . The exact pathways and molecular targets can vary depending on the specific application and conditions.

Comparison with Similar Compounds

4-Methyl-2,3-pentanedione 2-oxime can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications, particularly in forming stable complexes with metal ions and its potential antimicrobial properties.

Properties

CAS No.

13508-89-9

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(2Z)-2-hydroxyimino-4-methylpentan-3-one

InChI

InChI=1S/C6H11NO2/c1-4(2)6(8)5(3)7-9/h4,9H,1-3H3/b7-5-

InChI Key

SNAKZQGNQQFDCV-ALCCZGGFSA-N

Isomeric SMILES

CC(C)C(=O)/C(=N\O)/C

Canonical SMILES

CC(C)C(=O)C(=NO)C

Origin of Product

United States

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